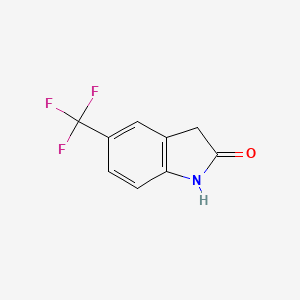

5-(Trifluoromethyl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANTVMNWZIWPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395698 | |

| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71293-62-4 | |

| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Trifluoromethyl Indolin 2 One and Derivatives

Classical and Conventional Synthetic Routes to 5-(Trifluoromethyl)indolin-2-one

Traditional synthetic approaches to this compound often rely on well-established chemical transformations, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

Multi-Step Synthesis Approaches from Precursors

One of the foundational methods for constructing the indolin-2-one core involves a multi-step sequence starting from appropriately substituted anilines. For the synthesis of this compound, this typically begins with a 4-trifluoromethylaniline derivative. A common route involves the reaction of the substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitroacetanilide intermediate. This intermediate is then subjected to cyclization, often in the presence of a strong acid like concentrated sulfuric acid, to yield the corresponding isatin (B1672199) (indole-2,3-dione). Subsequent reduction of the 3-keto group of the isatin provides the desired this compound. While this method is robust, it can suffer from drawbacks such as long reaction times and harsh conditions.

Cyclization and Annulation Strategies for Indolin-2-one Formation

Cyclization and annulation reactions represent a more direct approach to the indolin-2-one scaffold. These strategies often involve the formation of the heterocyclic ring in a single, key step. For instance, intramolecular Friedel-Crafts-type cyclizations of N-aryl chloroacetamides can be employed. In this approach, a chloroacetyl group is first installed on the nitrogen atom of a 4-trifluoromethylaniline. The resulting N-(4-(trifluoromethyl)phenyl)-2-chloroacetamide can then undergo intramolecular cyclization, typically promoted by a Lewis acid, to afford this compound. The use of solid catalysts like Clay KSF under ultrasonic irradiation and solvent-free conditions has been reported as an efficient and environmentally benign variation of this method for the synthesis of substituted oxindoles.

Annulation strategies, such as the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile, have been developed for the synthesis of trifluoromethylated heterocyclic compounds, showcasing the versatility of cycloaddition reactions in building complex ring systems. While not a direct synthesis of this compound itself, these methods highlight the power of annulation in constructing related trifluoromethylated heterocycles.

Advanced and Catalytic Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance. These advanced approaches have been successfully applied to the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Amination, VOSO4 Catalysis)

Transition metals, particularly palladium, have proven to be powerful catalysts for the formation of C-N and C-C bonds, which are crucial for the construction of the indolin-2-one core. Palladium-catalyzed methodologies are among the most prominent for the synthesis of nitrogen-containing heterocycles. For example, palladium-catalyzed intramolecular amination of an appropriately substituted 2-halophenylacetic acid derivative can lead to the formation of the indolin-2-one ring.

While specific examples detailing VOSO4 catalysis for the direct synthesis of this compound are less common in the provided context, the broader applicability of transition metal catalysis in indole (B1671886) synthesis is well-established. For instance, copper(II) acetate has been used to cyclize trifluoromethylimino-β-sulfonylaryl intermediates to form 3-arylsulfonyl-2-trifluoromethyl-1H-indoles.

A domino trifluoromethylation/cyclization strategy using a fluoroform-derived CuCF3 reagent has been employed to synthesize 2-(trifluoromethyl)indoles from 2-alkynylanilines, demonstrating the utility of copper catalysis in constructing trifluoromethylated indole scaffolds.

Organocatalytic and Metal-Free Synthetic Strategies

In a move towards more sustainable and cost-effective synthesis, organocatalysis and metal-free approaches have gained significant attention. These methods avoid the use of potentially toxic and expensive transition metals. For instance, a metal-free, iodine-mediated annulation of trifluoroacetimidoyl chlorides and hydrazones has been reported for the synthesis of 5-trifluoromethyl-1,2,4-triazoles, showcasing a metal-free approach to related heterocycles.

A metal-free C-C/C-N/C-C bond formation cascade has been developed for the synthesis of (trifluoromethyl)sulfonylated cyclopenta[b]indolines from anilide-derived allenols and alkenols. This catalyst- and irradiation-free sequence allows for the efficient preparation of functionalized tricyclic indoline (B122111) cores.

Organocatalytic methods, such as the use of chiral biscinchona alkaloid catalysts, have been successfully applied in the asymmetric allylic alkylation of 2-methyl-3-nitroindoles, providing a route for the direct enantioselective functionalization of the indole core.

Photoredox Catalysis for C-F Bond Formation and Indolin-2-one Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. This strategy has been effectively utilized for the synthesis of trifluoromethylated heterocycles. For example, the intramolecular oxidative aryltrifluoromethylation of N-aryl acrylamides using an organic photocatalyst like 4CzIPN under visible light irradiation affords a range of CF3-containing oxindoles.

This method often involves the generation of a trifluoromethyl radical from a suitable precursor, such as Togni's reagent or Umemoto's reagent, which then participates in a cascade cyclization. A visible-light-promoted, catalyst-free approach for constructing dihydropyrido[1,2-a]indolone skeletons proceeds through a cascade cyclization mediated by trifluoromethyl radicals generated from the homolysis of Umemoto's reagent.

Furthermore, photoredox catalysis has been employed in the divergent synthesis of 2-CF3 substituted quinolines and indoles from ortho-vinylphenylisocyanides. A radical cascade process initiated by visible-light induced thiyl radical coupling with ortho-substituted arylisocyanides followed by intramolecular cyclization provides access to 2-sulfenylindoles. These examples underscore the potential of photoredox catalysis in the synthesis of complex, trifluoromethylated indole and indolinone derivatives.

Data Tables

Table 1: Comparison of Synthetic Methodologies for Indolin-2-one Synthesis

| Methodology | Key Features | Advantages | Disadvantages |

| Classical Multi-Step Synthesis | Starts from substituted anilines; involves intermediate formation (e.g., isonitroacetanilide) and subsequent cyclization. | Well-established and reliable. | Often requires harsh conditions, multiple steps, and can have lower overall yields. |

| Cyclization/Annulation | Direct formation of the heterocyclic ring in a key step (e.g., intramolecular Friedel-Crafts). | More direct and potentially higher yielding in the key step. | May require specific precursors and catalysts. |

| Transition Metal Catalysis | Utilizes catalysts like palladium or copper to facilitate C-N and C-C bond formation. | High efficiency, good functional group tolerance, and milder reaction conditions. | Potential for metal contamination in the final product and catalyst cost. |

| Organocatalysis/Metal-Free | Employs small organic molecules as catalysts or proceeds without any catalyst. | Avoids transition metals, often more sustainable and cost-effective. | Catalyst loading can sometimes be high, and reaction rates may be slower. |

| Photoredox Catalysis | Uses visible light to initiate radical reactions for cyclization and trifluoromethylation. | Very mild reaction conditions, high functional group tolerance, and enables unique reaction pathways. | Requires a light source and photocatalyst; can be sensitive to reaction conditions. |

Green Chemistry Principles in the Synthesis of this compound and Analogues

The growing emphasis on sustainability within the chemical and pharmaceutical industries has spurred the adoption of green chemistry principles in the synthesis of complex molecules like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more efficient, safer, and environmentally responsible processes. The application of green chemistry to the synthesis of this important scaffold and its derivatives focuses on several key areas, including the use of benign solvents, the integration of energy-efficient reaction techniques, and the development of atom-economical multi-component reactions.

Application of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents, Aqueous Media)

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis, as solvents often constitute the largest portion of waste generated. Traditional organic syntheses frequently rely on volatile, toxic, and flammable organic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, ionic liquids, and deep eutectic solvents. researchgate.netlucp.net

Water, in particular, stands out as an ideal green solvent due to its abundance, non-toxicity, and non-flammability. lucp.net Its application in the synthesis of indole-containing structures has been successfully demonstrated. For instance, an efficient protocol for the synthesis of trifluoromethyl(indolyl)phenylmethanols, key precursors for complex indole derivatives, has been developed using water as the reaction medium. nih.gov This reaction, which involves the coupling of indoles with aromatic trifluoromethyl ketones, proceeds in the presence of potassium carbonate (K2CO3) and tetrabutylammonium bromide (n-Bu4PBr) and offers excellent yields without the need for chromatographic purification. nih.gov The reusability of the catalytic system in water further enhances the green credentials of this methodology. nih.gov

While direct examples focusing exclusively on this compound in deep eutectic solvents (DES) are still emerging, the broader application of green solvents for heterocyclic synthesis is well-established. mdpi.com Solvents like polyethylene glycol (PEG) and ionic liquids have been employed in various syntheses, offering advantages such as recyclability and enhanced reaction rates. researchgate.netmdpi.com These precedents suggest a strong potential for developing aqueous or DES-based syntheses for the this compound scaffold.

Table 1: Example of Green Solvent Application in the Synthesis of Indole Derivatives

| Reactants | Catalyst System | Solvent | Product Yield | Key Advantages |

|---|

Integration of Sustainable Reaction Techniques (e.g., Ultrasound, Electrochemical Methods, Microwave Irradiation)

Sustainable reaction techniques offer alternatives to conventional heating methods, often leading to significantly reduced reaction times, lower energy consumption, and improved product yields. These non-conventional energy sources can activate chemical reactions more efficiently and selectively.

Ultrasound: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. The use of ultrasound has been reported in the synthesis of various heterocyclic compounds, often under milder conditions and with shorter reaction times than conventional methods.

Electrochemical Methods: Electrochemical synthesis represents a powerful green tool by using electricity to drive chemical reactions, replacing stoichiometric chemical reagents with electrons. This approach minimizes waste and can often be performed at ambient temperature and pressure.

The development of metal-free cascade reactions aligns well with these sustainable principles. For example, a catalyst- and irradiation-free sequence has been developed for the synthesis of triflylated cyclopenta[b]indolines from aniline-derived substrates. researchgate.net This type of domino reaction, which forms multiple chemical bonds in a single operation without isolating intermediates, is inherently efficient and sustainable. researchgate.net Such strategies reduce the consumption of reagents, solvents, and energy, making them highly attractive for the synthesis of complex structures like indoline derivatives. researchgate.net

Table 2: Overview of Sustainable Reaction Techniques and Their Advantages

| Technique | Principle | Key Green Advantages |

|---|---|---|

| Microwave Irradiation | Rapid, uniform heating via dielectric interactions. | Reduced reaction times, lower energy consumption, fewer side products. firp-ula.org |

| Ultrasound | Acoustic cavitation creates localized high-energy zones. | Enhanced reaction rates, milder conditions, improved yields. |

| Electrochemical Methods | Use of electrons as a "reagent" to drive reactions. | High atom economy, avoidance of hazardous chemical oxidants/reductants, mild conditions. |

Development of Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials, are a cornerstone of green chemistry. rsc.org They offer significant advantages over traditional multi-step syntheses by reducing the number of synthetic operations, minimizing solvent use and waste generation, and saving time and energy. researchgate.net

The indole and indolin-2-one scaffolds are prime targets for MCR-based strategies. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo assembly of the indole core. semanticscholar.org This method utilizes inexpensive and readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides, proceeding under mild conditions in the green solvent ethanol without the need for a metal catalyst. semanticscholar.org

Recently, unique MCRs have been reported for the modular assembly of indole-fused seven-membered heterocycles from simple starting materials like indole, formaldehyde, and amino hydrochlorides. rsc.org The ability to rapidly assemble complex heterocyclic systems in a single pot highlights the power of MCRs. rsc.orgrsc.org The development of similar MCRs for the direct synthesis of the this compound core would represent a significant advancement in the sustainable production of this valuable scaffold. These reactions are highly sought after in medicinal chemistry for their ability to generate diverse libraries of compounds from commercially available building blocks under mild conditions. rsc.org

| Multi-Component Reaction (MCR) | One-pot | Higher | Lower | Higher |

Chemical Reactivity and Transformation Studies of 5 Trifluoromethyl Indolin 2 One

Selective Functionalization of the 5-(Trifluoromethyl)indolin-2-one Core

The this compound core offers several reactive sites for chemical modification: the C-3 methylene (B1212753) position, the N-1 amide nitrogen, and the aromatic ring. Selective functionalization at these positions allows for the generation of diverse molecular architectures.

Reactivity at the C-3 Position and Spiro-Annulation

The C-3 position of the indolin-2-one ring is particularly reactive due to the adjacent electron-withdrawing carbonyl group, which acidifies the methylene protons. This allows the C-3 position to participate in a variety of condensation and cycloaddition reactions, most notably leading to the formation of spirocyclic compounds. Spiro-oxindoles are a prominent class of natural and synthetic compounds with significant biological activities.

The general strategy involves the reaction of a this compound derivative, often an isatin (B1672199) or a 3-ylideneindolin-2-one, with a suitable reaction partner. For instance, 1,3-dipolar cycloaddition reactions of azomethine ylides with 3-ylideneindolin-2-ones are a powerful method for constructing spiro-pyrrolidinyl oxindole (B195798) frameworks. These multicomponent reactions can proceed with high regioselectivity and diastereoselectivity.

A study on the synthesis of novel spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives utilized a one-pot, multicomponent reaction involving substituted isatins, dimethyl acetylenedicarboxylate, and various aryl amines. nih.gov This approach highlights the feasibility of constructing complex spirocyclic systems attached to the indolin-2-one core. The carbonyl group at the C-3 position of the isatin precursor is more electrophilic and reactive compared to the C-2 amide carbonyl, directing the initial nucleophilic attack. nih.gov

Furthermore, palladium-catalyzed cascade reactions have been developed to synthesize trifluoromethylated spiro[indoline-3,3'-quinoline] derivatives. nih.gov These reactions proceed through a sequence of Sonogashira coupling, Wacker-type oxypalladation, and cyclization, demonstrating a sophisticated approach to building complex spiro-fused systems. nih.gov Red-light-mediated trifluoromethylation followed by a dearomatization cascade has also been employed to create CF3-containing spirocyclic indolines. rsc.org

Table 1: Representative Spiro-Annulation Reactions at the C-3 Position This table is generated based on representative reaction types described in the literature for indolin-2-one systems and is illustrative for the 5-(trifluoromethyl) derivative.

| Starting Material | Reagent(s) | Product Type | Catalyst/Conditions |

| 5-(CF3)-Isatin | Sarcosine, Aldehyde | Spiro[indoline-3,2'-pyrrolidine] | Heat |

| 3-Ylidene-5-(CF3)-indolin-2-one | Azomethine Ylide | Spiro[indoline-3,2'-pyrrolidine] | 1,3-Dipolar Cycloaddition |

| 2-alkynyl-N-aryl-trifluoroacetimidoyl chloride | Alkene | CF3-containing Spiroindoline | Palladium Catalyst |

| 5-(CF3)-Isatin | Dimethyl acetylenedicarboxylate, Aryl amine | Spiro[indoline-3,5′-pyrroline]-2,2′dione | One-pot, Multicomponent |

N-1 Functionalization and Derivatization

The nitrogen atom (N-1) of the indolin-2-one ring is an amide nitrogen, which can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for N-alkylation, N-arylation, and N-acylation. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

N-Alkylation: A common method for N-alkylation involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the N-H bond, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has also been reported, offering a more environmentally benign alternative. nih.gov For instance, 5-bromoindoline can be successfully N-benzylated, and the methodology has been extended to benzyl alcohols bearing a trifluoromethyl group. nih.gov

N-Arylation: The introduction of an aryl group at the N-1 position is typically achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the most prominent methods. These reactions involve coupling the indolin-2-one with an aryl halide (or pseudohalide) in the presence of a palladium or copper catalyst, respectively, along with a suitable ligand and base. nih.gov Transition-metal-free N-arylation methods, such as those proceeding via nucleophilic aromatic substitution (SNAr) with highly activated aryl fluorides, have also been developed. nih.govnih.gov

Table 2: Examples of N-1 Functionalization Reactions This table illustrates common N-functionalization reactions applicable to the this compound scaffold.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product |

| N-Alkylation | Benzyl bromide, K2CO3 | DMF, rt | 1-Benzyl-5-(trifluoromethyl)indolin-2-one |

| N-Alkylation | Benzyl alcohol | Iron complex catalyst, TFE | 1-Benzyl-5-(trifluoromethyl)indolin-2-one |

| N-Arylation | Phenylboronic acid | Cu(OAc)2, Pyridine | 1-Phenyl-5-(trifluoromethyl)indolin-2-one |

| N-Arylation | Bromobenzene | Pd(dba)2, Ligand, Base | 1-Phenyl-5-(trifluoromethyl)indolin-2-one |

| N-Acylation | Acetyl chloride, Pyridine | DCM, 0 °C to rt | 1-Acetyl-5-(trifluoromethyl)indolin-2-one |

Aromatic Ring Modifications

Further functionalization of the benzene (B151609) ring of this compound can be achieved through electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the N-1 amide group, the C-5 trifluoromethyl group, and the C-7a bond to the pyrrolidinone ring.

Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director. lkouniv.ac.in

Amide Group (-NH-CO-): The nitrogen atom is an activating, ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. However, the adjacent carbonyl group withdraws electron density, attenuating this effect.

Nucleophilic aromatic substitution (SNAr) on the aromatic ring is generally not feasible unless an additional, strong electron-withdrawing group and a suitable leaving group are present at positions ortho or para to each other. harvard.edunih.gov

Introduction and Manipulation of Trifluoromethyl Group (Trifluoromethylation and Derivatives)

The synthesis of this compound can be approached in two main ways: by introducing the trifluoromethyl group onto a pre-formed indolin-2-one core or by constructing the heterocyclic ring from a precursor that already contains the trifluoromethyl group.

Direct C-H Trifluoromethylation Strategies

Direct C-H trifluoromethylation has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized substrates. These methods often involve radical-based pathways or transition-metal catalysis. nih.gov

For the synthesis of this compound, a direct trifluoromethylation approach would involve the reaction of indolin-2-one with a trifluoromethylating agent. Common sources of the CF3 radical include Togni's reagents and Umemoto's reagents, often used in conjunction with a photocatalyst or a metal catalyst (e.g., copper or palladium). nih.gov The regioselectivity of such a reaction on the unsubstituted indolin-2-one would be a critical challenge, as C-H functionalization could potentially occur at multiple positions on the aromatic ring. Achieving selective trifluoromethylation at the C-5 position would likely require the use of directing groups to guide the reaction to the desired site.

Trifluoromethylation via Cyclization Reactions

A more common and often more regioselective approach is to build the indolin-2-one ring system from an aromatic precursor that already bears the trifluoromethyl group at the desired position. Various cyclization strategies have been developed for the synthesis of trifluoromethyl-containing indolines and indoles.

One such strategy involves the palladium-catalyzed cyclization of unactivated alkenes with trifluoroacetimidoyl chlorides. harvard.edunih.gov This method provides access to a variety of trifluoromethyl-containing indoles and indolines, where the final structure is controlled by the nature of the alkene substrate. harvard.edunih.gov

Another powerful method is the domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent (e.g., CuCF3 derived from fluoroform). nih.govresearchgate.net This approach constructs the indole (B1671886) core with the trifluoromethyl group unambiguously placed at the C-2 position. While this specific example yields a 2-CF3 indole, similar cyclization logic can be applied to precursors designed to yield this compound. For example, the cyclization of a suitably substituted aniline (B41778) derivative, such as 4-(trifluoromethyl)-2-haloaniline, with a two-carbon unit could form the desired indolin-2-one core.

Table 3: Representative Cyclization Strategies for Trifluoromethylated Indoline (B122111)/Indole Synthesis

| Precursor(s) | Reagent(s)/Catalyst | Product Type | Reference Concept |

| N-Alkylaniline, β-(CF3)-α,β-unsaturated enone | Copper Catalyst | C-2 Trifluoromethylated Indolinyl Ketones | lkouniv.ac.in |

| γ,δ-Unsaturated Alkenes, Trifluoroacetimidoyl Chlorides | Palladium Catalyst, Base | Trifluoromethyl-containing Indoles | harvard.edunih.gov |

| 2-Alkynylanilines | CuCF3 (from Fluoroform) | 2-(Trifluoromethyl)indoles | nih.govresearchgate.net |

| N-Aryl-N-allylacetamides | Togni's Reagent II | Trifluoromethylated N-Acetylindolines | wikipedia.orgmdpi.com |

Dehydroxylative Trifluoromethylthiolation and Related Reactions

The introduction of the trifluoromethylthio (SCF₃) group into heterocyclic scaffolds like indolin-2-one is of significant interest due to the unique lipophilic and electron-withdrawing properties this moiety imparts. nih.gov One effective strategy for this transformation is the dehydroxylative trifluoromethylthiolation of C(sp²)–OH bonds. This reaction has been successfully applied to 3-(hydroxymethylene)indolin-2-one derivatives, which are structurally related to this compound. rsc.org

The process typically involves reacting a 3-(hydroxymethylene)indolin-2-one substrate with a trifluoromethylthiolating agent, such as silver(I) trifluoromethanethiolate (AgSCF₃), in the presence of an activator. Research has demonstrated that tetrabutylammonium iodide (ⁿBu₄NI) can effectively mediate this transformation, leading to the synthesis of 3-(((trifluoromethyl)thio)methylene)indolin-2-ones in good yields. rsc.org This method represents a direct conversion of a hydroxyl group to a trifluoromethylthio group without requiring pre-functionalization of the alcohol, which is a common feature of dehydroxylative reactions. cas.cnrsc.org While the detailed mechanism is not fully elucidated, it is speculated to involve key intermediates that facilitate the substitution. cas.cn

This methodology has been shown to be effective for a range of substituted indolin-2-ones, suggesting its potential applicability to a this compound backbone. The reaction conditions are generally mild, making it a valuable tool for the late-stage functionalization of complex molecules. nih.gov

Table 1: Dehydroxylative Trifluoromethylthiolation of 3-(Hydroxymethylene)indolin-2-one Derivatives

| Substrate (3-(hydroxymethylene)indolin-2-one derivative) | SCF₃ Source | Mediator/Activator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Methyl-3-(hydroxymethylene)indolin-2-one | AgSCF₃ | ⁿBu₄NI | Not Specified | 72 | rsc.org |

| N-Benzyl-3-(hydroxymethylene)indolin-2-one | AgSCF₃ | ⁿBu₄NI | Not Specified | 75 | rsc.org |

| N-Phenyl-3-(hydroxymethylene)indolin-2-one | AgSCF₃ | ⁿBu₄NI | Not Specified | 68 | rsc.org |

Other related deoxygenative trifluoromethylthiolation methods have been developed for carboxylic acids, utilizing an "umpolung" strategy with triphenylphosphine to activate an electrophilic SCF₃ source. nih.gov Such innovative approaches continue to expand the toolkit for synthesizing trifluoromethylthiolated compounds from readily available starting materials like alcohols and carboxylic acids. nih.govbeilstein-journals.org

Mechanistic Investigations of Key Transformations

Radical Reaction Pathways in Trifluoromethylation Processes

The installation of a trifluoromethyl (CF₃) group onto the indolinone core often proceeds through radical reaction pathways. These mechanisms are initiated by the generation of a trifluoromethyl radical (•CF₃) from various precursor reagents. bohrium.com Common sources for generating the •CF₃ radical include Togni's reagent, sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent), and trimethyl(trifluoromethyl)silane (TMSCF₃). nih.govmdpi.comvu.nl

A plausible mechanism for the trifluoromethylation of indole derivatives, precursors to indolinones, involves the initial formation of the •CF₃ radical. mdpi.com This highly reactive species then adds to the electron-rich indole ring, typically at the C2 or C3 position, to form a radical intermediate. mdpi.comnih.gov This intermediate can then undergo oxidation, often facilitated by a metal catalyst like copper(II) or an oxidant such as tert-butyl hydroperoxide, to form a cationic species. mdpi.com Subsequent deprotonation restores aromaticity and yields the trifluoromethylated indole product. mdpi.com

In cascade reactions, the initially formed radical intermediate can participate in further transformations. For instance, a radical trifluoromethylation of tertiary enamides can be followed by an intramolecular cyclization process to yield trifluoromethyl-containing isoindolinones, which are structurally related to indolines. nih.gov Similarly, visible-light-promoted processes can generate •CF₃ radicals from sources like Umemoto's reagent, which then add to an alkene moiety tethered to an indole core, initiating a cascade cyclization to form trifluoromethylated polycyclic structures. nih.govmdpi.com These photocatalytic methods are advantageous as they often proceed under mild, metal-free conditions. vu.nlnih.gov

Table 2: Common Reagents and Conditions for Radical Trifluoromethylation

| CF₃ Radical Source | Initiation Method | Typical Substrate | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| CF₃SO₂Na (Langlois Reagent) | Oxidant (tBuOOH), Cu(II) Catalyst | Indoles | Addition of •CF₃ to indole, followed by oxidation | mdpi.com |

| TMSCF₃ | Oxidant (PhI(OAc)₂), Additive (KHF₂) | Tertiary Enamides | Radical addition and subsequent intramolecular cyclization | nih.gov |

| Togni's Reagent | Photoredox Catalysis (e.g., Ru(II) complex) | Alkenes | Generation of •CF₃ via oxidative quenching of photoexcited catalyst | orientjchem.org |

| Umemoto's Reagent | Visible Light Irradiation (Catalyst-free) | Indole with Alkene Side Chain | Homolysis of reagent to •CF₃, radical addition and cyclization | nih.gov |

Electrophilic and Nucleophilic Addition Mechanisms

The reactivity of the this compound scaffold is dictated by several functional sites that can participate in electrophilic and nucleophilic reactions. The core mechanism of these transformations involves the attack of an electron-rich species (nucleophile) on an electron-deficient center (electrophile). wikipedia.orgdalalinstitute.com

Nucleophilic Addition: The carbonyl group at the C2 position of the indolin-2-one ring is a primary site for nucleophilic addition. wikipedia.orgslideshare.netlibretexts.org The carbon atom of the C=O bond is electrophilic due to the high electronegativity of the oxygen atom. Nucleophiles can attack this carbon, breaking the C-O π-bond and forming a tetrahedral intermediate. This type of 1,2-nucleophilic addition is fundamental to many reactions that modify the C2 position.

Electrophilic Addition and Substitution: The benzene ring of the indolinone core is susceptible to electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org In this two-step mechanism, an electrophile first attacks the π-system of the aromatic ring to form a positively charged intermediate known as a sigma complex or arenium ion. masterorganicchemistry.combyjus.com In the second step, a proton is removed from this intermediate to restore the ring's aromaticity, resulting in a substituted product. libretexts.orgbyjus.com The directing effects of the substituents on the ring—the electron-withdrawing trifluoromethyl group at C5 and the amide functionality of the heterocyclic ring—will influence the position of the incoming electrophile.

Furthermore, the C3 position, adjacent to the carbonyl group, can exhibit dual reactivity. It can be deprotonated to form an enolate, which is a potent nucleophile that can attack various electrophiles. Conversely, derivatives with an exocyclic double bond at C3 can act as electrophiles in Michael addition reactions. A domino trifluoromethylation/cyclization of 2-alkynylanilines to synthesize 2-(trifluoromethyl)indoles provides a relevant example of an intramolecular nucleophilic addition, where the aniline nitrogen attacks the alkyne, leading to cyclization. organic-chemistry.orgnih.gov

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization reactions are powerful strategies for the de novo synthesis of the indolin-2-one core and for building more complex polycyclic systems. acs.org These processes involve the formation of a new ring by connecting two reactive centers within the same molecule. For instance, radical cyclization cascades can construct the indoline framework. In these reactions, a radical generated on a side chain attached to an N-arylamide can attack the aromatic ring, leading to the formation of the five-membered heterocyclic ring after subsequent steps. nih.govscispace.com Copper-catalyzed cyclization reactions between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones have also been developed to synthesize trifluoromethylated indolinyl ketones. rsc.org

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. bdu.ac.inwiley-vch.de While not always directly involving the this compound core, related rearrangement processes are crucial in the synthesis of substituted indolines. A notable example is the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols, which provides a method for installing a fully substituted carbon atom at the C2 position of the indoline. acs.org This nih.govnih.gov sigmatropic rearrangement proceeds through a cyclic transition state and offers excellent chirality transfer from enantioenriched precursors. acs.org

Another classic transformation is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. wiley-vch.deias.ac.in This reaction could be applied to ketoximes derived from precursors of indolinones. The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti to the leaving group, ultimately yielding an amide after hydrolysis of the intermediate nitrilium ion. wiley-vch.de Such rearrangements are fundamental in organic synthesis for scaffold modification. bdu.ac.in

Spectroscopic and Computational Characterization of 5 Trifluoromethyl Indolin 2 One

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about atomic connectivity, functional groups, and three-dimensional arrangement.

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. mdpi.comnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govmdpi.com

For 5-(Trifluoromethyl)indolin-2-one, the electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the chemical shifts of nearby nuclei. mdpi.commdpi.com In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring of the indolinone core would exhibit distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. Protons closer to the -CF₃ group are expected to be deshielded and resonate at a lower field (higher ppm). The methylene (B1212753) (-CH₂) protons and the amine (-NH) proton of the indolinone ring would also show characteristic resonances.

In the ¹³C NMR spectrum, the carbon atoms of the indolinone skeleton, the carbonyl carbon (C=O), and the carbon of the trifluoromethyl group would be observed. The carbonyl carbon typically appears in the downfield region. The -CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are also modulated by the strong inductive effect of the -CF₃ substituent. rsc.org

¹⁹F NMR spectroscopy is particularly informative, providing a direct signal for the trifluoromethyl group. rsc.orgresearchgate.net The chemical shift of the ¹⁹F signal can confirm the electronic environment of the -CF₃ group.

While specific spectral data for this compound is not extensively published, data from closely related trifluoromethyl-substituted indolinyl ketones provide valuable reference points. rsc.org

Table 1: Representative NMR Data for a Structurally Related Compound: (1-methyl-2-(trifluoromethyl)indolin-3-yl)(phenyl)methanone rsc.org Note: This data is for a related derivative and serves as an illustrative example of the expected spectral features.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| Aromatic | 8.09 - 6.55 | m | - |

| CH (d) | 5.19 | d | 6.6 |

| CH (m) | 4.77 - 4.69 | m | - |

| N-CH₃ | 3.04 | s | - |

| ¹³C NMR | |||

| C=O | 194.61 | - | - |

| Aromatic/Olefinic | 152.02 - 109.03 | - | - |

| CF₃ | 126.02 | q | 278.6 |

| CH-CF₃ | 67.62 | q | 29.9 |

| CH | 49.99 | - | - |

| N-CH₃ | 36.89 | - | - |

| ¹⁹F NMR | |||

| CF₃ | -75.03 | s | - |

| Data recorded in CDCl₃. Multiplicity: s = singlet, d = doublet, m = multiplet, q = quartet. |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by analyzing its molecular vibrations. nih.govscialert.net These two techniques are often complementary.

For this compound, the FT-IR and FT-Raman spectra would be dominated by characteristic absorption bands corresponding to its key functional groups:

N-H Stretching: A prominent band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amine group in the lactam ring.

C=O Stretching: A strong absorption band, typically around 1700-1720 cm⁻¹, is characteristic of the carbonyl (amide) group in the five-membered lactam ring.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region, due to the C-F stretching vibrations. researchgate.net

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring appear in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretch). scialert.net

Analysis of the vibrational spectra of related molecules, such as 2-chloro-5-(trifluoromethyl)aniline and other indolinone derivatives, supports these expected assignments. researchgate.netsemanticscholar.org

Table 2: Expected Vibrational Frequencies for this compound Based on data from analogous compounds. scialert.netresearchgate.netmdpi.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| CH₂ Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Lactam) | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong |

| C-F Stretch (asymmetric & symmetric) | 1100 - 1350 | Very Strong |

| C-N Stretch | 1150 - 1360 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. rsc.org

For this compound (C₉H₆F₃NO), the exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition. The molecule would be ionized, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ in techniques like Electrospray Ionization (ESI). rsc.org

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Upon ionization, the molecule breaks apart into smaller, characteristic fragment ions. For this compound, likely fragmentation pathways could include the loss of the trifluoromethyl group, cleavage of the lactam ring, or loss of carbon monoxide (CO) from the carbonyl group. Predicted collision cross-section (CCS) values can also be calculated for different adducts, providing another layer of characterization. uni.lu

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides exact bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions that govern the solid-state structure. ias.ac.inmdpi.com

A crystal structure analysis of this compound would reveal the planarity of the indolinone ring system and the geometry of the trifluoromethyl group. Crucially, it would elucidate the network of intermolecular interactions. najah.edu These interactions are expected to include:

N-H···O Hydrogen Bonding: Strong hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, often leading to the formation of dimers or polymeric chains. researchgate.net

Weak C-H···O and C-H···F Interactions: The crystal packing would likely be further stabilized by weaker hydrogen bonds. researchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Studies on structurally similar fluorinated and trifluoromethylated molecules confirm the importance of these diverse intermolecular forces in dictating the final crystal lattice. researchgate.netnih.govnih.gov

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into electronic structure, molecular properties, and reactivity that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov For this compound, DFT calculations can be employed to:

Geometry Optimization: Predict the most stable three-dimensional structure of the molecule by finding the lowest energy conformation. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography. researchgate.net

Electronic Structure Analysis: The presence of the electron-withdrawing -CF₃ group significantly impacts the electron distribution in the molecule. DFT can be used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. chemrevlett.com A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: DFT allows for the calculation of various quantum chemical descriptors that predict a molecule's reactivity. rsc.orgnih.gov These include electronegativity, chemical hardness, and electrophilicity index. These descriptors help in understanding how the molecule might interact with other reagents. chemrevlett.com

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. nih.gov

The application of DFT to related compounds has shown that the trifluoromethyl group substantially lowers the HOMO and LUMO energy levels and alters the electrostatic potential surface, which is crucial for understanding molecular interactions. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. sigmaaldrich.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. mdpi.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor, indicating the molecule's electrophilicity. mdpi.com

Theoretical calculations for related triazole derivatives have shown that substitutions can systematically alter HOMO and LUMO levels. nih.gov For instance, the distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks, respectively. In molecules with charge-transfer characteristics, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for an Indolin-2-one Derivative (Note: This table is a representative example of data obtained from a DFT calculation and does not represent experimentally verified values for this compound.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.50 | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. rsc.org It helps in identifying the regions that are rich or poor in electrons, which is crucial for understanding intermolecular interactions, particularly in biological systems. mdpi.comnih.gov The MEP map displays color-coded regions on the molecule's surface:

Red: Indicates regions of most negative electrostatic potential, rich in electrons, and prone to electrophilic attack. These are often associated with lone pairs of electronegative atoms like oxygen or nitrogen. rsc.org

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. rsc.org

Green: Denotes areas of neutral or zero potential. rsc.org

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom of the lactam ring, making it a primary site for hydrogen bonding interactions. A region of high positive potential (blue) would likely be associated with the N-H proton of the indolinone ring. The highly electronegative fluorine atoms of the CF₃ group would also create a region of negative potential, influencing the molecule's interaction with its environment. Such analyses are critical in drug design for predicting how a ligand might interact with a protein's active site. rsc.org

Theoretical Spectroscopic Data Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties, providing data that can be compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the electron-withdrawing CF₃ group would be predicted to cause a downfield shift (higher ppm) for the aromatic protons and carbons on the benzene ring, particularly those closest to the C5 position. The chemical shifts of impurities in common deuterated solvents are well-documented, which is essential for the correct interpretation of experimental spectra. irjweb.comnih.govnih.gov The presence of multiple distinct fluorine signals in 19F NMR can sometimes indicate different molecular conformations or positions within a crystal unit cell. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for a Substituted Indolin-2-one (Note: This table is an illustrative example. Actual shifts depend on the solvent and specific computational method used.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | 8.5 | s |

| H-4 | 7.8 | d |

| H-6 | 7.4 | d |

| H-7 | 7.0 | t |

| CH₂ | 3.6 | s |

Vibrational Frequencies (FT-IR/Raman): The vibrational modes of a molecule correspond to the stretching, bending, wagging, and twisting of its bonds. ossila.com Theoretical frequency calculations can predict the wavenumbers (cm⁻¹) for these vibrations, which correspond to peaks in the infrared (IR) and Raman spectra. For this compound, characteristic peaks would include the C=O stretching vibration of the lactam ring (typically ~1700-1750 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and strong vibrations associated with the C-F bonds of the trifluoromethyl group. Comparing calculated frequencies with experimental data helps in the complete assignment of the vibrational spectrum. mdpi.comnih.gov

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The calculations provide the maximum absorption wavelength (λmax), which is related to the HOMO-LUMO energy gap. mdpi.com The electronic spectrum of indole (B1671886) and its derivatives typically shows strong absorption bands in the UV region. nih.gov The presence of the trifluoromethyl group on the indolin-2-one core is expected to influence the λmax values.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, which is something static computational models cannot offer. researchgate.net By simulating the movements of atoms and their interactions, MD can explore the conformational landscape of this compound, revealing its preferred shapes and flexibility. This is particularly important for understanding how the molecule might adapt its conformation to fit into a biological target like a protein's binding pocket.

MD simulations can also model intermolecular interactions, such as how the molecule interacts with solvent molecules or a specific biological receptor. nih.gov For example, simulations can reveal the stability of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and its target. researchgate.net For indolin-2-one derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes predicted by molecular docking studies. nih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction and Ligand-Target Interactions

In silico methods are indispensable in modern drug discovery for predicting the biological activity of a compound and understanding its interactions with targets.

Structure-Activity Relationship (SAR): SAR studies aim to find a correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov For the indolin-2-one scaffold, SAR studies have shown that different substituents on the ring system can dramatically alter biological activity. For example, modifications at the C3 and C5 positions of the indolin-2-one ring have been shown to be critical for selectivity and potency against various protein kinases. nih.govmdpi.com The presence of the electron-withdrawing 5-trifluoromethyl group in this compound would be a key feature in any SAR analysis, likely influencing properties such as binding affinity and metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to create a mathematical relationship between structure and activity, which can then be used to predict the potency of new, unsynthesized analogues. nih.govresearchgate.net

Ligand-Target Interactions: Molecular docking is a primary in silico tool used to predict the binding mode of a ligand within the active site of a target protein. mdpi.com This technique places the ligand (this compound) into the three-dimensional structure of a receptor and scores the different binding poses based on factors like electrostatic and van der Waals interactions. The indolin-2-one core is a well-known "privileged scaffold" that binds to the ATP pocket of many protein kinases. mdpi.com Docking studies of related indolin-2-one derivatives have highlighted key hydrogen bonding interactions between the lactam N-H and C=O groups and the hinge region of the kinase. mdpi.com The trifluoromethyl group could engage in favorable multipolar interactions with backbone carbonyls of the protein, potentially enhancing binding affinity. researchgate.net

Academic Applications of 5 Trifluoromethyl Indolin 2 One Scaffolds

The 5-(Trifluoromethyl)indolin-2-one Core in Medicinal Chemistry Research

In medicinal chemistry, the indolin-2-one nucleus is a well-established framework for the design of inhibitors targeting various enzymes, particularly protein kinases. The incorporation of a trifluoromethyl group at the 5-position of this scaffold significantly influences the molecule's physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

Development of Therapeutically Relevant Analogues

The this compound scaffold has been utilized as a foundational structure for synthesizing novel compounds with potential therapeutic applications, including antiviral and anti-inflammatory activities.

Researchers have designed and synthesized series of new isatin (B1672199) (indoline-2,3-dione) derivatives based on this core. For instance, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and evaluated as potential broad-spectrum antiviral agents against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) mdpi.commdpi.com. Although a paper detailing these findings was later retracted due to concerns about the validity of the biological data, the synthetic pathways and the chemical structures themselves illustrate the scaffold's application in generating therapeutically-inspired molecules mdpi.comresearchgate.net. The core structure, 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione, was modified at the N1 position and the C3 carbonyl group to produce a library of compounds for biological screening mdpi.commdpi.com.

In another study focusing on anti-inflammatory agents, derivatives of 2-indolinone were investigated for their ability to inhibit the interleukin-1 receptor (IL-1R) researchgate.netsemanticscholar.orgfigshare.com. Within a series of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones), a specific 5-(trifluoromethyl) substituted compound was identified as a potent lead. This compound, which featured a methyl group on the phenyl ring of the thiosemicarbazone moiety, demonstrated an IC₅₀ value of 0.07 µM against the IL-1 receptor, highlighting the potential of this scaffold in developing modulators of cytokine responses semanticscholar.org. The indolin-2-one scaffold is also central to the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for anticancer applications, with the marketed drug Sunitinib being a primary example researchgate.net. Research has shown that substitutions on the indolin-2-one ring, including at position 5, can significantly enhance inhibitory activity against VEGFR-2 researchgate.net.

Table 1: Examples of Therapeutically Relevant Analogues Based on the this compound Scaffold

| Compound Class | Therapeutic Target | Key Findings |

|---|---|---|

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | Antiviral (H1N1, HSV-1, COX-B3) | Synthesized as potential broad-spectrum antiviral agents; demonstrates the scaffold's use in generating diverse derivatives. mdpi.commdpi.com |

| 5-(Trifluoromethyl)-1H-indole-2,3-dione 3-(4-(p-tolyl)thiosemicarbazone) | Interleukin-1 Receptor (IL-1R) | Identified as a lead compound with an IC₅₀ of 0.07 µM, indicating potential for anti-inflammatory applications. semanticscholar.org |

Role of the Trifluoromethyl Group in Modulating Molecular Properties (e.g., Lipophilicity, Polarity, Metabolic Stability)

One of the most significant impacts of the -CF₃ group is the modulation of lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is strongly lipophilic, a property that can enhance membrane permeability and improve oral bioavailability nih.govnih.gov. The Hansch π value, a measure of lipophilicity, for a -CF₃ group is +0.88 nih.gov. This increased lipophilicity can also strengthen the binding interactions between the drug molecule and its biological target nih.gov.

Metabolic stability is another key property improved by trifluoromethylation. The carbon-fluorine bond is exceptionally strong (with a bond dissociation energy of about 485 kJ/mol) compared to a carbon-hydrogen bond (about 414 kJ/mol) nih.gov. This high bond energy makes the -CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes nih.gov. By replacing a metabolically vulnerable group (like a methyl group) with a -CF₃ group, medicinal chemists can block metabolic hotspots, thereby increasing the drug's half-life and reducing the required dose nih.gov.

Furthermore, the trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms nih.govnih.gov. This electronic effect can significantly alter the acidity or basicity (pKa) of nearby functional groups, which can be critical for optimizing drug-receptor interactions nih.gov. For example, it can lower the basicity of nearby amine groups, keeping them largely non-ionized at physiological pH. This unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character makes the -CF₃ group an invaluable tool in medicinal chemistry nih.gov.

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties

| Property | Effect of -CF₃ Group | Rationale |

|---|---|---|

| Lipophilicity | Increases | High hydrophobicity of the group enhances partitioning into lipids, potentially improving membrane permeability. nih.govnih.gov |

| Metabolic Stability | Increases | The high bond energy of the C-F bond makes the group resistant to oxidative metabolism. nih.gov |

| Polarity/Electronic Nature | Strongly electron-withdrawing | High electronegativity of fluorine atoms pulls electron density from the attached scaffold, influencing pKa of other groups. nih.govnih.gov |

| Binding Affinity | Can enhance | Increased lipophilicity and altered electronic profile can lead to stronger interactions with biological targets. nih.gov |

Design and Synthesis of Bioisosteres Incorporating the Scaffold

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design for optimizing potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group itself is frequently employed as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group nih.gov. This is due to their similar steric demands, although their electronic properties differ significantly, which can be exploited to fine-tune activity nih.gov.

In the context of the this compound scaffold, bioisosteric replacement can be considered in two ways:

The -CF₃ group at the 5-position can be viewed as a bioisosteric replacement for other substituents like -Cl, -CH₃, or -NO₂ to probe the structure-activity relationship (SAR). A study on indole (B1671886) inhibitors of the AAA ATPase p97 directly compared a series of C-5 substituted analogues, including methyl, trifluoromethyl, and nitro groups. The results showed that electronically divergent groups could lead to similar high potency, while the more sterically and electronically distinct pentafluorosulfanyl (SF₅) group was significantly less active, demonstrating that bioisosteric replacement outcomes can be unpredictable and highly dependent on the specific biological target.

The entire this compound scaffold can serve as a template for which other parts of a lead molecule are replaced with bioisosteres. For example, in a series of indolin-2-one based p38α inhibitors, a metabolically unstable amide moiety was successfully replaced with a triazole ring, a common non-classical bioisostere for amides. This strategy led to a compound with improved bioavailability and potent in vivo activity. Such an approach could be applied to lead compounds containing the this compound core to further optimize their properties.

The design of bioisosteres is highly context-dependent, with the goal of improving properties like metabolic stability, cell permeability, and oral bioavailability while maintaining or improving biological activity.

Exploration in Materials Science and Other Chemical Applications

While the primary application of the this compound scaffold is in medicinal chemistry, its unique electronic and structural features suggest potential utility in other areas of chemical science.

Ligand Design for Catalytic Reactions

The use of the this compound scaffold specifically for the design of ligands in catalytic reactions is not extensively documented in the current literature. However, related indole structures are known to be incorporated into ligands for transition metal complexes. The nitrogen atom of the indoline (B122111) ring and the oxygen of the carbonyl group could potentially act as coordination sites for a metal center. The strongly electron-withdrawing trifluoromethyl group at the 5-position would significantly modulate the electron density of the aromatic ring and the heteroatoms. This electronic modification could, in turn, influence the properties of a resulting metal complex, affecting its stability, redox potential, and catalytic activity. While N-trifluoromethyl indoles have been shown to be stable and amenable to diversification via metal catalysis, their direct use as ligands in such reactions remains an area for future exploration.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Pathways for 5-(Trifluoromethyl)indolin-2-one

The synthesis of this compound, also known as 5-(trifluoromethyl)oxindole, is crucial for its subsequent application in various research domains. While classical methods for oxindole (B195798) synthesis exist, current research is focused on developing more efficient, high-yield, and sustainable pathways.

One established route to synthesize 5-trifluoromethyl isatin (B1672199), a precursor to the target compound, involves a multi-step process starting from 4-trifluoromethylaniline. This method utilizes chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization with concentrated sulfuric acid. google.com While effective, this pathway involves harsh acidic conditions.

Modern synthetic efforts are exploring catalytic systems to improve efficiency and mildness. Palladium-catalyzed cyclization of α-chloroacetanilides is a prominent method for constructing the oxindole core. organic-chemistry.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance. organic-chemistry.org For instance, catalysts composed of Pd(OAc)₂ with sterically hindered N-heterocyclic carbene ligands have demonstrated rapid rates for amide α-arylation in oxindole synthesis. organic-chemistry.org

Another promising approach is the domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent. organic-chemistry.org This strategy allows for the direct incorporation of the trifluoromethyl group and subsequent ring closure in a single pot, offering a more streamlined process. organic-chemistry.org Optimization of such domino reactions, including the selection of appropriate N-protecting groups like tosyl or mesyl, is crucial for successful cyclization and high product yields. organic-chemistry.org

Recent advancements also include photoredox catalysis, which offers a transition-metal-free alternative for synthesizing trifluoromethylated indolin-2-one derivatives. researchgate.net These light-mediated reactions can proceed under mild conditions, expanding the scope of accessible structures.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Challenges | Reference |

| Classical Sandmeyer-type | 4-Trifluoromethylaniline, Chloral hydrate, H₂SO₄ | Readily available starting materials | Harsh reaction conditions, potential for side products | google.com |

| Palladium-Catalyzed Cyclization | α-Chloroacetanilides, Pd(OAc)₂, Ligands (e.g., PCy₃, NHCs) | High yields, good functional group tolerance, mild conditions | Cost of palladium catalysts, ligand sensitivity | organic-chemistry.org |

| Copper-Catalyzed Domino Reaction | 2-Alkynylanilines, CuCF₃ | High atom economy, streamlined process | Requires specific N-protecting groups for efficiency | organic-chemistry.org |

| Photoredox Catalysis | Indole (B1671886) precursors, photocatalyst (e.g., 4CzIPN), amidyl radical source | Transition-metal-free, mild reaction conditions | Substrate scope can be limited, requires photochemical setup | researchgate.netacs.org |

Advanced Computational Studies for Rational Design and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the properties and reactivity of this compound. These studies provide insights that guide the rational design of new derivatives and help elucidate complex reaction mechanisms.

DFT calculations can be employed to analyze the electronic structure of this compound. The trifluoromethyl group, being a strong electron-withdrawing substituent, significantly influences the electron distribution within the indolinone core. This affects the molecule's reactivity, intermolecular interactions, and photophysical properties. DFT studies can quantify these effects by calculating parameters such as molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and natural bond orbital (NBO) analysis. researchgate.netnih.gov Such analyses are crucial for predicting sites of electrophilic and nucleophilic attack and for designing molecules with specific electronic characteristics.

Mechanistic studies of reactions involving the this compound scaffold also benefit from computational analysis. For instance, in the synthesis of derivatives, DFT can be used to model transition states and intermediates, thereby providing a detailed picture of the reaction pathway. organic-chemistry.org This understanding is vital for optimizing reaction conditions to favor desired products and suppress side reactions.

In the context of drug design, molecular docking and molecular dynamics simulations are used to predict the binding modes of this compound derivatives with biological targets. semanticscholar.orgnih.gov For example, in the design of kinase inhibitors, computational models can reveal key interactions between the indolinone scaffold and the active site of the enzyme, guiding the modification of substituents to enhance binding affinity and selectivity. semanticscholar.org

Expansion of the this compound Scaffold for Diverse Academic Applications

The unique properties of the this compound scaffold have led to its exploration in a variety of academic disciplines beyond traditional medicinal chemistry.

Fluorescent Probes: The indole scaffold is a well-known fluorophore, and its derivatives are increasingly being used in the development of fluorescent probes for detecting and imaging biological species and processes. rsc.org The introduction of a trifluoromethyl group can modulate the photophysical properties of the indole core, such as absorption and emission wavelengths, quantum yield, and photostability. This makes this compound an attractive building block for creating novel fluorescent probes. nih.gov These probes can be designed to respond to specific analytes or changes in the cellular environment, enabling their use in biological imaging and diagnostics. researchgate.netresearchgate.netnih.gov

Materials Science: The electronic properties of the this compound core make it a candidate for applications in materials science, particularly in the field of organic electronics. The strong dipole moment and potential for π-π stacking interactions make its derivatives interesting for the design of organic semiconductors and other functional materials. nih.gov While this area is still emerging, the tunability of the electronic properties through chemical modification of the indolinone scaffold holds promise for the development of new materials with tailored optoelectronic characteristics.

Supramolecular Chemistry: The indolinone structure, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is well-suited for participating in supramolecular assemblies. The trifluoromethyl group can further influence these interactions through non-covalent forces such as halogen bonding and dipole-dipole interactions. This allows for the construction of well-defined supramolecular architectures, which is a fundamental area of research in supramolecular chemistry.

The versatility of the this compound scaffold, combined with ongoing advancements in its synthesis and computational understanding, positions it as a valuable platform for future discoveries across a spectrum of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Trifluoromethyl)indolin-2-one derivatives, and how can reaction yields be improved?

- Methodology : The synthesis typically involves cyclization of trifluoromethyl-substituted indole precursors under acidic or catalytic conditions. For example, derivatives like 3-((4-chlorophenyl)imino)-5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indolin-2-one (6a) are synthesized via nucleophilic substitution and condensation reactions. Key steps include using PEG-400/DMF solvent systems, CuI catalysis for click chemistry, and purification via column chromatography with gradients of ethyl acetate/hexane . Yield optimization may require adjusting stoichiometry, reaction time, or microwave-assisted synthesis.

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodology : Structural confirmation relies on a combination of:

- 1H/13C/19F NMR to identify trifluoromethyl groups (δ ~110–120 ppm in 19F NMR) and aromatic protons.

- IR spectroscopy to detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.

- Mass spectrometry (FAB-HRMS) for molecular ion validation.

- Elemental analysis to verify purity (>98%) and confirm empirical formulas .

Q. How are preliminary biological activities (e.g., antiviral or antioxidant) screened for these compounds?

- Methodology : In vitro assays include:

- MTT assays for cytotoxicity profiling.

- Enzyme inhibition studies (e.g., viral protease or kinase targets).

- ROS scavenging assays for antioxidant potential.

- Dose-response curves to determine IC50 values. Compounds like 6a–6d in showed antiviral activity via structural mimicry of viral capsid proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

- Methodology :

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the phenylimino position (as in 6a–6b) enhances antiviral activity by improving target binding .

- Piperidine sulfonyl modifications : Bulky substituents (e.g., 3-(trifluoromethyl)piperidin-1-yl) increase steric hindrance, reducing off-target interactions .

- Computational docking : Tools like AutoDock Vina predict binding affinities to viral proteins (e.g., SARS-CoV-2 main protease) .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?

- Methodology : The trifluoromethyl group introduces disorder in crystal lattices due to rotational flexibility. Strategies include:

- Low-temperature data collection (100 K) to minimize thermal motion.

- SHELXT/SHELXL refinement with anisotropic displacement parameters for fluorine atoms.

- Twinned data correction using HKL-3000 or CrysAlisPro .

Q. How do conflicting bioavailability data for indolin-2-one derivatives inform pharmacokinetic optimization?

- Methodology : Discrepancies often stem from polar surface area (PSA) and rotatable bond counts. For oral bioavailability:

- PSA ≤ 140 Ų and ≤10 rotatable bonds improve intestinal absorption (per Veber’s rules).

- LogP optimization : Balancing lipophilicity (C logP ~2–5) enhances membrane permeability without compromising solubility .

Q. How should researchers address contradictions in reported biological activities (e.g., antiviral vs. inactive results)?

- Methodology :

- Assay standardization : Validate protocols using positive controls (e.g., remdesivir for antiviral studies).

- Metabolic stability testing : Check for cytochrome P450-mediated degradation.

- Orthogonal assays : Confirm activity via plaque reduction neutralization tests (PRNT) or qRT-PCR .

Data Analysis and Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-response data in indolin-2-one studies?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Report 95% confidence intervals and apply ANOVA with Tukey’s post hoc test for multi-group comparisons .

Q. How should crystallographic data for this compound derivatives be presented to meet journal standards?

- Methodology : Include:

Retrosynthesis Analysis